

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate*

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An In-depth Technical Guide to **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**, a bifunctional organic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the molecule's core physicochemical properties, including its molecular weight, structure, and chemical identifiers. A detailed, field-proven protocol for its synthesis via selective mono-Boc protection of 2,2-dimethylpropane-1,3-diamine is presented, emphasizing the rationale behind key experimental steps. Furthermore, this guide outlines standard methodologies for quality control and structural elucidation, including NMR spectroscopy and mass spectrometry. The applications of this versatile building block are discussed, focusing on its role as a sterically hindered linker and a precursor for more complex molecular architectures. This document serves as a critical resource for scientists seeking to incorporate this valuable synthon into their research and development workflows.

Introduction

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a key synthetic intermediate characterized by its unique structural features: a primary amine nucleophile and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protected amine.^[1] This orthogonal reactivity

makes it an invaluable tool for the sequential and controlled elaboration of molecular structures. The core of the molecule is a 2,2-dimethylpropyl (neopentyl) spacer, which introduces significant steric hindrance and conformational rigidity. This feature can be strategically exploited in drug design to modulate binding interactions and pharmacokinetic properties. The carbamate functional group itself is a cornerstone of modern medicinal chemistry, often used to improve metabolic stability or act as a key interaction point with biological targets.[2] This guide will delve into the essential technical aspects of this compound, providing researchers with the practical knowledge required for its effective synthesis, characterization, and application.

Physicochemical Properties

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a bifunctional molecule whose utility is defined by its chemical properties. Its molecular formula is C₁₀H₂₂N₂O₂, and its molecular weight is 202.29 g/mol .[1] The presence of both a protected amine and a free primary amine, separated by a sterically bulky alkyl chain, dictates its reactivity and applications in multi-step organic synthesis.

Table 1: Core Properties of **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**

Property	Value	Source
Molecular Weight	202.29 g/mol	[1]
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₂	[1]
CAS Number	292606-35-0	[1]
IUPAC Name	tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate	[1]
SMILES	<chem>CC(C)(C)OC(=O)NCC(C)(C)CN</chem>	[1]
InChI Key	QLPCQDZWRXWROH-UHFFFAOYSA-N	[1]
Appearance	Colorless to pale yellow liquid or low-melting solid	[3]

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |[3] |

Synthesis and Purification

Synthetic Rationale

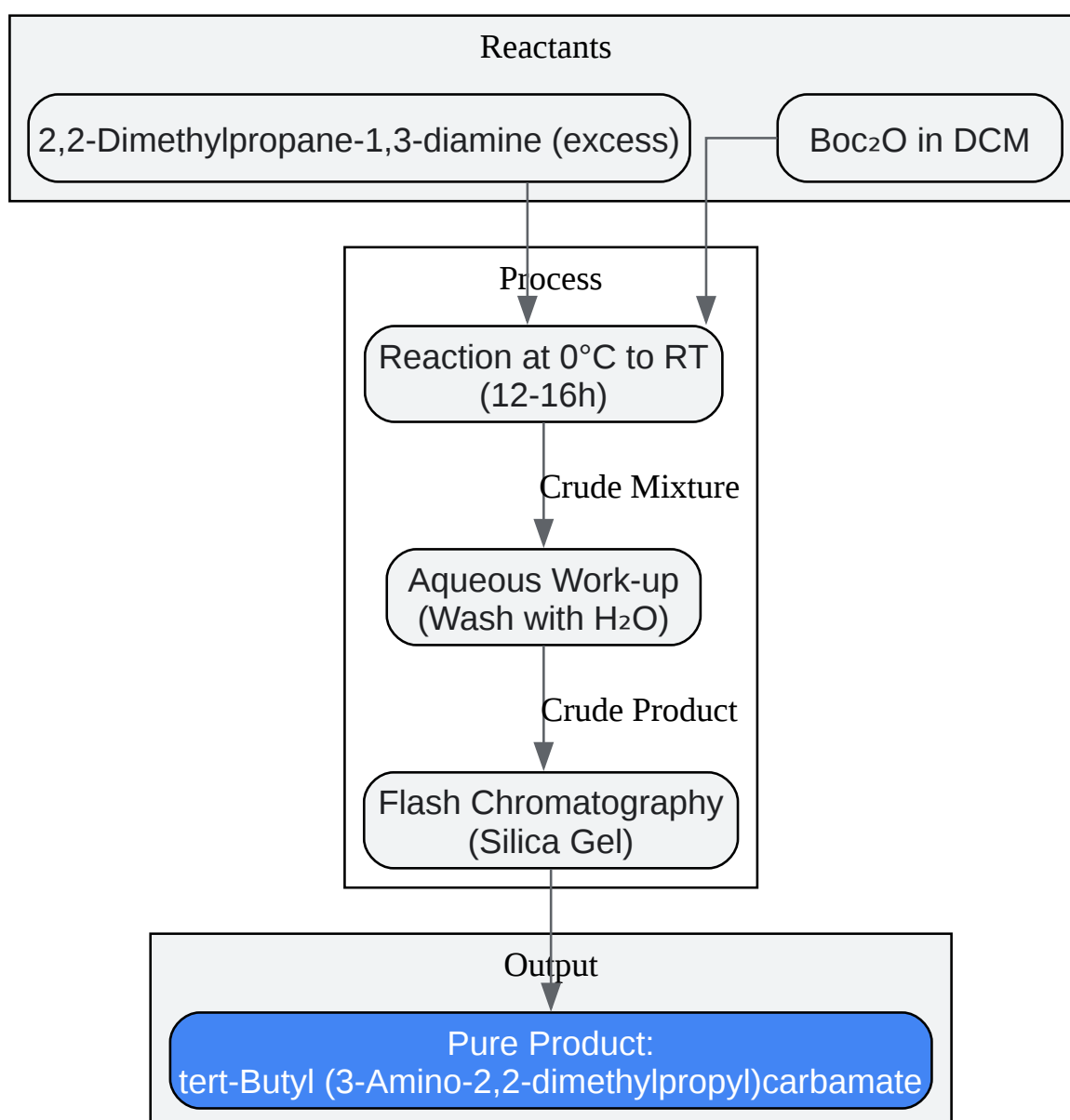
The most efficient and widely adopted strategy for synthesizing **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate** is the selective mono-protection of the parent diamine, 2,2-dimethylpropane-1,3-diamine. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc_2O). The core of the experimental design is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct. This is typically achieved by using a significant excess of the diamine relative to the Boc_2O . This statistical approach ensures that a molecule of Boc_2O is more likely to encounter an unprotected diamine than a mono-protected one. The reaction is performed in a non-protic solvent like dichloromethane (DCM) to ensure solubility of the reactants and prevent side reactions.

Experimental Protocol: Mono-Boc Protection

- **Reactor Setup:** To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dimethylpropane-1,3-diamine (10.2 g, 100 mmol, 2.5 eq).
- **Dissolution:** Add 200 mL of dichloromethane (DCM) and stir until the diamine is fully dissolved. Cool the solution to 0 °C in an ice bath. This temperature control is critical to moderate the exothermic reaction and minimize side-product formation.
- **Reagent Addition:** Dissolve di-tert-butyl dicarbonate (Boc_2O) (8.72 g, 40 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the stirred diamine solution over 1 hour using an addition funnel.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the Boc_2O is consumed.
- **Work-up:** Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 100 mL) to remove the excess diamine and any water-soluble byproducts.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane to isolate the pure **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**.

Diagram: Synthetic Workflow



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Caption: Workflow for the synthesis of the target compound.

Quality Control and Structural Elucidation

Rationale for Validation

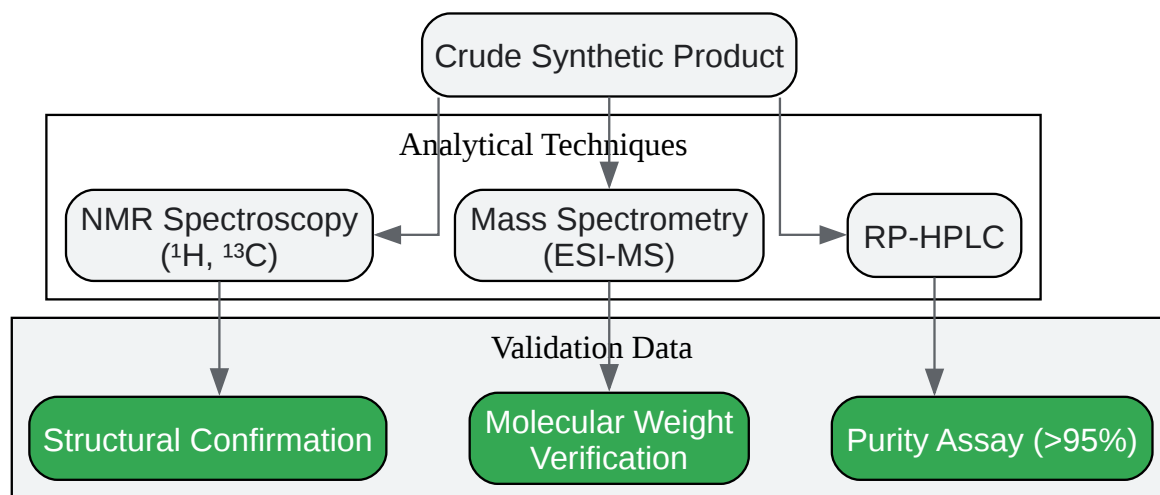
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**. A multi-technique approach ensures that the material meets the standards required for subsequent use in sensitive applications like drug discovery. The primary goals are to confirm the molecular weight, verify the covalent structure, and quantify the purity.

Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include: a large singlet at ~ 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the CH_2 adjacent to the free amine, a doublet for the two protons of the CH_2 adjacent to the carbamate nitrogen, and a broad signal for the NH protons.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the quaternary carbons of the tert-butyl group and the neopentyl core, the methylene carbons, and the carbonyl carbon of the carbamate at ~ 156 ppm.
- Mass Spectrometry (MS):
 - Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. In positive ion mode, the primary observed species will be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 203.18.
- High-Performance Liquid Chromatography (HPLC):
 - Purity is assessed using reverse-phase HPLC. A typical method involves a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid

(TFA). The purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 210-220 nm).

Diagram: Analytical Workflow



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Caption: Self-validating workflow for product characterization.

Applications in Research and Drug Development

Bifunctional Building Block and Linker

The primary application of **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate** is as a versatile bifunctional building block.[3] The differential reactivity of its two amine groups allows for selective functionalization. The free primary amine serves as a potent nucleophile for a wide range of reactions, including:

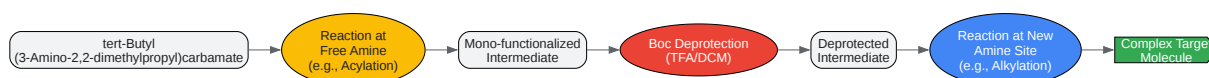
- Acylation: Formation of amides.
- Alkylation: Formation of secondary amines.
- Reductive Amination: Reaction with aldehydes or ketones.
- Urea/Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides.

Throughout these transformations, the Boc-protected amine remains inert. This protecting group can then be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a new primary amine, which is then available for a second, distinct chemical transformation. This sequential approach is fundamental in the synthesis of complex molecules, including pharmaceutical intermediates and chemical probes. The 2,2-dimethylpropyl spacer provides steric bulk, which can be advantageous in designing linkers for modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is critical.

Protocol: Boc Group Deprotection

- Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
- Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
- Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
- Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is typically obtained as a TFA salt.

Diagram: Logical Application Pathway



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Caption: Logical workflow for using the building block.

Safety and Handling

While specific toxicity data for **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate** is not readily available, it should be handled with care in a well-ventilated fume hood, following standard laboratory safety protocols.^[1] Personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. Compounds with similar structures are known to cause skin and eye irritation.[4]

Conclusion

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate, with a molecular weight of 202.29 g/mol, is more than a simple chemical; it is a strategic tool for molecular design. Its combination of a sterically hindered core and orthogonally protected amines provides chemists with a reliable and versatile building block for constructing complex molecules. The robust synthetic and analytical protocols described herein provide a framework for its effective use in demanding research environments, particularly in the fields of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152996#tert-butyl-3-amino-2-2-dimethylpropyl-carbamate-molecular-weight\]](https://www.benchchem.com/product/b152996#tert-butyl-3-amino-2-2-dimethylpropyl-carbamate-molecular-weight)

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